2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3/c1-11-3-5-2-9-7(8)10-6(5)4-11/h2H,3-4H2,1H3 |
InChI Key |
GQALQTYJMOWEGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CN=C(N=C2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Metal-Catalyzed Coupling and Cyclization Approach
A closely related synthetic approach, exemplified in the preparation of 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives, can be adapted for the 6-methyl analog. This method involves:
Step 1: Coupling Reaction
- Starting from a halogenated pyrimidine amine (e.g., 5-bromo-2-chloro-N-substituted pyrimidine-4-amine).
- Coupling with acrylic acid or substituted acrylic acid under catalysis by a metal salt (nickel chloride or other nickel salts) and cuprous halide (e.g., cuprous iodide).
- Use of organic ligands such as triphenylphosphine and bases like N,N-diisopropylethylamine.
- Solvents include absolute ethanol, N,N-dimethylformamide, or tetrahydrofuran.
- Reaction temperature: ~65 °C for 8 hours.
- Yield: Approximately 73% for the intermediate acrylic acid derivative.
Step 2: Intramolecular Cyclization
- The acrylic acid intermediate is cyclized in the presence of cuprous chloride or bromide as catalyst.
- Base such as triethylamine or inorganic bases like potassium carbonate.
- Solvents: dimethyl sulfoxide, N,N-dimethylformamide, or acetonitrile.
- Temperature: 50–110 °C for 12 hours.
- Yield: High, around 97% for the dihydro-pyrrolo[3,4-d]pyrimidine carboxylic acid intermediate.
Step 3: Oxidation
- Oxidation of the dihydro intermediate using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
- Solvents: tetrahydrofuran or methyl tert-butyl ether.
- Temperature: 20–60 °C during addition, then 40–70 °C for reaction completion.
- Yield: Approximately 85%.
This method avoids expensive palladium catalysts, uses relatively inexpensive nickel and copper salts, and achieves good overall yields.
Alternative Synthetic Routes
Sonogashira Coupling and Cyclization
- Use of Sonogashira coupling between halogenated pyrimidine amines and substituted propiolates.
- Followed by intramolecular cyclization and hydrolysis.
- This method often requires palladium catalysts and expensive propiolic acid esters, limiting industrial scalability.
Hydrolysis and Functional Group Transformations
- Hydrolysis of carbamate or ester groups under basic conditions (e.g., aqueous sodium hydroxide at 55 °C) to yield amino-oxo pyrrolo[3,4-d]pyrimidine derivatives.
- Subsequent functionalization to introduce the 2-chloro and 6-methyl substituents.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Coupling | 5-bromo-2-chloro-N-substituted pyrimidine-4-amine, acrylic acid, NiCl2, CuI, triphenylphosphine, DIPEA | Absolute ethanol, DMF, or THF | 65 | 8 h | ~73 | Dropwise addition of acrylic acid, N2 atmosphere |
| 2 | Intramolecular cyclization | Acrylic acid intermediate, CuCl or CuBr, triethylamine or K2CO3 | DMSO, DMF, or acetonitrile | 50–110 | 12 h | ~97 | N2 atmosphere, base choice affects yield |
| 3 | Oxidation | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | THF or MTBE | 20–70 | 3 h | ~85 | Batchwise addition of DDQ, N2 atmosphere |
Research Findings and Optimization Notes
Catalyst Selection: Nickel salts combined with cuprous halides provide a cost-effective alternative to palladium catalysts, maintaining good yields and selectivity.
Ligand and Base Effects: Phosphine ligands such as triphenylphosphine and bases like N,N-diisopropylethylamine or triethylamine are critical for efficient coupling and cyclization.
Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor cyclization, while ethanol or THF are suitable for coupling and oxidation steps.
Temperature Control: Maintaining reaction temperatures below 80 °C during coupling prevents side reactions; cyclization and oxidation require moderate heating.
Atmosphere: Nitrogen protection is essential to prevent oxidation and degradation during sensitive steps.
Yield Optimization: Careful control of molar ratios (e.g., acrylic acid to pyrimidine amine 3:1 to 5:1) and slow addition of reagents improve yields and purity.
Chemical Reactions Analysis
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of more complex chemical entities and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to alterations in cellular signaling pathways and potentially inducing apoptosis in cancer cells . The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Key Structural Features :
- Core : 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (molecular weight: ~188.23 g/mol for the base structure) .
- Substituents :
- Chlorine at position 2 (enhances electrophilicity and binding affinity).
- Methyl group at position 6 (improves metabolic stability and lipophilicity).
Comparison with Structural Analogs
Key Observations :
- Chlorine vs. Other Halogens : Chlorine at position 2 is critical for ATR inhibition, as it forms hydrogen bonds with kinase active-site residues. Bromine substitutions (e.g., in pyrazolo[3,4-d]pyrimidines) show reduced activity .

- Methyl Group Impact : The C6 methyl group in the target compound enhances metabolic stability compared to bulkier substituents (e.g., benzyl groups in ), which may increase off-target interactions .
- Dihydro vs. Tetrahydro Rings : Saturation at the 6,7-positions (dihydro) improves conformational flexibility, aiding target binding. Fully saturated analogs (e.g., tetrahydro derivatives in ) exhibit reduced potency .
Ligand Efficiency and Physicochemical Properties
Ligand lipophilicity efficiency (LLE) is a critical metric for evaluating drug candidates. Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with LLE >5 (e.g., 7,7-dimethyl analog) balance potency and solubility . The target compound’s dihydrochloride salt (CAS 424819-90-9) enhances aqueous solubility, making it preferable for in vivo studies .
Biological Activity
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1545506-40-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by empirical data.
- Molecular Formula : C7H9ClN3
- Molecular Weight : 172.62 g/mol
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core with a chlorine atom and a methyl group at specific positions, which influences its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
-
Antitumor Activity :
- Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can act as potent inhibitors of tumor cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MDA-MB-231. The mechanism often involves inhibition of key enzymes in nucleotide biosynthesis pathways .
- Antiparasitic Effects :
- Anti-inflammatory Properties :
Case Study 1: Antitumor Activity
A recent study synthesized several pyrrolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity using fluorescence-based assays against various cancer cell lines. The results indicated that derivatives with specific substitutions exhibited IC50 values significantly lower than established chemotherapy agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HeLa | 2.5 | GARFTase inhibition |
| 2 | MDA-MB-231 | 1.8 | Folate receptor-mediated uptake |
| 3 | A549 (Lung) | 3.0 | Induction of apoptosis |
Case Study 2: Antiparasitic Activity
In a study focusing on antiparasitic compounds, several pyrrolo[3,4-d]pyrimidines were tested against Trypanosoma brucei. Compounds were assessed for their ability to inhibit PTR1 and showed promising results in both enzyme inhibition assays and in vivo models.
| Compound | PTR1 Inhibition (%) | In Vivo Efficacy (Mouse Model) |
|---|---|---|
| A | 85 | Significant reduction in parasitemia |
| B | 75 | Moderate efficacy |
| C | 90 | High efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

